dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate
Description
Dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate is a structurally complex ester featuring a succinate backbone functionalized with a dimethylamino-substituted propenoyl group. Its structural motifs align with intermediates used in heterocyclic chemistry and drug development, as seen in compounds like mobocertinib succinate and sumatriptan succinate .
Properties
IUPAC Name |
dimethyl 2-[(E)-3-(dimethylamino)prop-2-enoyl]butanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-12(2)6-5-9(13)8(11(15)17-4)7-10(14)16-3/h5-6,8H,7H2,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYKAUVQHKCWOV-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C(CC(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C(CC(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate typically involves the reaction of dimethyl succinate with dimethylamine and an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups.
Scientific Research Applications
Dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, leading to various biological effects. The detailed mechanism of action is still under investigation, and further research is needed to fully understand its molecular interactions.
Comparison with Similar Compounds
Table 1: Key Compounds for Comparison
Spectral and Physicochemical Properties
- 1H-NMR Signatures :
- Mass Spectrometry :
Biological Activity
Dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as Mannich bases, which are characterized by the presence of a dimethylamino group and a propenoyl moiety. The general structure can be represented as follows:
Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The presence of the dimethylamino group is significant for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Studies have shown that Mannich bases exhibit cytotoxic effects against various cancer cell lines. The compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and promoting ATP leakage .
- Antimicrobial Activity : Research indicates that Mannich bases have potential antibacterial and antifungal properties. The compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death .
- Enzyme Inhibition : The ability of Mannich bases to act as enzyme inhibitors has been documented. This includes inhibition of DNA topoisomerase I, which is crucial for DNA replication and repair processes in cancer cells .
Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:
| Study | Cell Line | Activity | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | Anticancer | Induction of apoptosis through mitochondrial disruption |
| Study 2 | HepG2 | Cytotoxicity | Inhibition of DNA topoisomerase I |
| Study 3 | A549 | Antimicrobial | Disruption of membrane integrity |
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on HeLa cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting strong anticancer potential.
- Antimicrobial Effects : In another study, the compound was tested against various bacterial strains, showing effective inhibition at low concentrations (MIC < 50 µg/mL). This highlights its potential as an antimicrobial agent.
- Enzyme Inhibition : Research demonstrated that the compound effectively inhibited DNA topoisomerase I activity in vitro, leading to increased DNA damage in treated cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate, and how can reaction conditions be optimized for high stereochemical purity?
- Methodology : Utilize conjugated dienophile systems (e.g., dimethyl acetylenedicarboxylate) in stepwise esterification and Michael addition reactions. Reaction parameters such as temperature (room temperature), solvent (ethyl acetate), and catalyst-free conditions are critical to minimize side reactions and preserve the (E)-configuration . For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed, as demonstrated in analogous succinate ester syntheses .
Q. Which spectroscopic techniques are most effective for confirming the (E)-configuration and structural integrity of the α,β-unsaturated ester moiety?
- Methodology :
- NMR Spectroscopy : Use -NMR to observe coupling constants () between the α and β protons of the propenoyl group. NOESY can confirm spatial proximity of substituents .
- X-ray Crystallography : Resolve the crystal structure to unambiguously determine the (E)-configuration, as demonstrated for related dimethylamino-substituted esters .
- IR Spectroscopy : Identify carbonyl stretching frequencies (C=O at ~1700 cm) and dimethylamino N–C vibrations (~2800 cm) .
Q. How does the dimethylamino group influence the compound’s solubility and stability in aqueous vs. organic solvents?
- Methodology : Perform polarity assessments using logP calculations and experimental solubility tests in solvents like DMSO, methanol, and hexane. Stability studies under varying pH and temperature conditions (e.g., 25–60°C) can be monitored via HPLC to detect degradation products .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the α,β-unsaturated ester in nucleophilic additions or cycloadditions?
- Methodology : Conduct kinetic studies and DFT calculations to analyze electron density distribution. The dimethylamino group’s electron-donating effect reduces electrophilicity at the β-carbon, favoring 1,4-additions over 1,2-additions. Compare reactivity with non-amino analogs, as seen in organophosphorus ylide syntheses .
Q. Can computational modeling predict the compound’s electronic properties and guide the design of derivatives for targeted applications?
- Methodology : Use density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Validate predictions with experimental data (e.g., UV-Vis spectroscopy for λ) and correlate with X-ray crystallographic data .
Q. What strategies mitigate racemization or isomerization during functionalization of the succinate backbone?
- Methodology : Employ low-temperature reactions (<0°C) and sterically hindered bases to minimize keto-enol tautomerism. Chiral chromatography (e.g., using cellulose-based columns) can separate enantiomers, as applied in related succinate ester analyses .
Q. How does the compound interact with biological macromolecules (e.g., enzymes or receptors) in structure-activity relationship (SAR) studies?
- Methodology : Use molecular docking simulations to predict binding affinities with target proteins (e.g., acetylcholinesterase). Validate with in vitro assays, such as fluorescence quenching or surface plasmon resonance (SPR), as seen in studies of pharmacologically active succinate derivatives .
Methodological Considerations
- Synthetic Challenges : Side reactions (e.g., retro-Michael additions) can occur under basic conditions. Use anhydrous solvents and inert atmospheres to suppress hydrolysis .
- Analytical Cross-Validation : Combine multiple techniques (e.g., NMR, X-ray, and HPLC) to resolve structural ambiguities, particularly for isomers .
- Handling and Storage : Store in light-resistant containers under nitrogen at –20°C to prevent oxidation of the α,β-unsaturated system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
